molecular formula C21H22N4O2S B2589451 (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone CAS No. 1105228-49-6

(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Cat. No.: B2589451
CAS No.: 1105228-49-6
M. Wt: 394.49
InChI Key: URBSKTKQHWGMQO-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A noteworthy application of derivatives related to the chemical structure is their synthesis for antimicrobial purposes. Research has shown that compounds with similar structures exhibit variable and modest antimicrobial activity against strains of bacteria and fungi. This includes studies on pyridine derivatives, indicating their potential as templates for developing new antimicrobial agents. The synthesis of these compounds involves the condensation of acid chlorides with hydroxyethyl piperazine, leading to amide derivatives that have been screened for in vitro antimicrobial activity, revealing modest effects against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Docking and DFT Studies

Another significant application lies in the domain of computational chemistry, where the synthesized compounds' structural optimization, vibrational spectra interpretation, and antibacterial activity understanding are enhanced through density functional theory (DFT) calculations and docking studies. This involves analyzing the compound's equilibrium geometry, bonding features, and vibrational wave numbers, aiming to provide insights into their antibacterial potential. Such studies help in understanding the structural changes in the molecule due to electron withdrawing group substitution and evaluating the thermodynamic stability and reactivity of the compounds in different states (Shahana & Yardily, 2020).

Novel Synthesis Approaches

Research has also focused on novel synthesis approaches for related compounds, demonstrating the versatility of such chemical structures in drug development. For instance, a convenient two-step one-pot electrochemical synthesis method has been developed for novel 8-amino-1,4-benzoxazine derivatives showing anti-stress oxidative properties. This highlights the potential for innovative synthesis methods that can lead to the discovery of new compounds with significant biological activities (Largeron & Fleury, 1998).

Antitubercular and Antimycobacterial Chemotypes

Derivatives of the chemical structure have been identified as new chemotypes with potential anti-tubercular activity. Structurally diverse benzo[d]thiazole-2-carboxamides have been synthesized and evaluated for their anti-mycobacterial potential, with several compounds displaying promising MIC values in the low μM range. This research underscores the importance of such compounds in developing new treatments for tuberculosis and related mycobacterial infections (Pancholia et al., 2016).

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-27-18-9-7-17(8-10-18)24-11-13-25(14-12-24)20(26)19-15-28-21(23-19)22-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBSKTKQHWGMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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